Structural Basis of KAT2A Acetyl-CoA Selectivity
Acetyl-CoA is the preferred substrate for the histone acetyltransferase KAT2A (GCN5), with selectivity governed by acyl chain length and the alternative substrate-binding pocket architecture. Co-crystal structures reveal that while acetyl-CoA (2-carbon chain) is accommodated productively in the active site, butyryl-CoA (4-carbon chain) adopts a conformation that obstructs the incoming lysine residue path, making it a competitive inhibitor rather than a substrate [1]. Malonyl-CoA (with a carboxylated 3-carbon chain bearing a negative charge) cannot be utilized due to electrostatic incompatibility with the active site environment [2].
| Evidence Dimension | Substrate utilization and structural accommodation in histone acetyltransferase KAT2A |
|---|---|
| Target Compound Data | Acetyl-CoA (C2): productively utilized; PDB ID 1Z4R co-crystal structure confirms active site accommodation |
| Comparator Or Baseline | Butyryl-CoA (C4): competitive inhibitor (non-productive conformation); Malonyl-CoA (C3-carboxylated): not utilized |
| Quantified Difference | Butyryl-CoA adopts conformation incompatible with catalysis and obstructs lysine path; malonyl-CoA excluded by electrostatic incompatibility |
| Conditions | Co-crystal structures of KAT2A catalytic domain in complex with acyl-CoAs; in vitro nucleosome acetylation assays |
Why This Matters
Procurement of authentic acetyl-CoA rather than cheaper short-chain acyl-CoA alternatives is essential for histone acetyltransferase activity assays and structural studies, as butyryl-CoA and malonyl-CoA produce inhibitory or null results.
- [1] Molecular Basis of KAT2A Selecting Acyl-CoA Cofactors for Histone Modifications. Research. 2023;6:0109. View Source
- [2] Structural basis for acyl-group discrimination by human Gcn5L2. Acta Crystallogr D Struct Biol. 2016;72(Pt 7):841-8. View Source
